Icaridin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C

In water, 8.2X10+3 mg/L at 20 °C, pH 4-9

In acetone, 7520 g/L at 20 °C

Synonyms

Canonical SMILES

Repellent Properties of Picaridin

Picaridin, also known as KBR 3023 and Icaridin, is a chemical compound registered by the Environmental Protection Agency (EPA) as a repellent against various insects. Scientific research focuses on its efficacy in deterring mosquitoes, ticks, biting flies, chiggers, and fleas [National Pesticide Information Center (NPIC), Picaridin Technical Fact Sheet, ].

- Mode of Action: The exact mechanism by which picaridin repels insects is not fully understood, but research suggests it disrupts the insect's ability to detect its host. Studies indicate picaridin targets the olfactory receptors on insects' antennae, particularly in mosquitoes, preventing them from recognizing human body odor cues [NPIC, Picaridin Technical Fact Sheet, ].

Efficacy Studies

Scientific research on picaridin's efficacy involves controlled laboratory and field studies to evaluate its repellent properties against various insects.

Laboratory Studies

Researchers conduct laboratory trials using cages with insects and human volunteers to measure the "complete protection time" (CPT). CPT refers to the duration a repellent prevents insects from landing or biting on treated skin. Studies compare picaridin's effectiveness against other repellents like DEET (N,N-Diethyl-meta-toluamide) [US EPA: HSRB: Science Review of Human Study of Stable Fly Repellent Performance, ].

Field Studies

Field trials assess picaridin's effectiveness in natural settings with diverse insect populations. Researchers evaluate factors like weather conditions, clothing type, and human activity levels that might influence repellent performance [Science Review of Human Study of Mosquito Repellent Performance, ].

Safety and Formulation Studies

Scientific research also investigates the safety profile of picaridin and explores methods to improve its formulation.

Safety Studies

Researchers conduct clinical trials to assess potential skin irritation and allergic reactions associated with picaridin use [NPIC, Picaridin Technical Fact Sheet, ].

Formulation Studies

Scientists develop new formulations to enhance picaridin's stability, adherence to skin, and repellent duration [US EPA: HSRB: Science Review of Human Study of Stable Fly Repellent Performance, ].

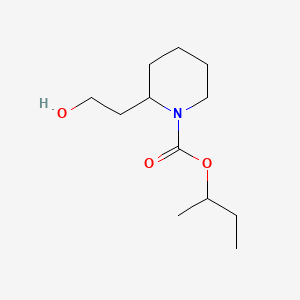

Icaridin, also known as picaridin, is a synthetic insect repellent developed in the 1980s by Bayer. It is part of the piperidine family and is recognized for its efficacy against a variety of arthropods, including mosquitoes, ticks, gnats, and fleas. Icaridin is characterized as a colorless and odorless liquid, making it preferable for personal use as it does not have the strong smell associated with some other repellents like DEET. Its molecular formula is , with a molecular weight of approximately 229.3 g/mol .

Icaridin functions by interfering with the sensory receptors of insects, effectively masking human scent and deterring them from landing on treated surfaces. Unlike DEET, it does not dissolve plastics or synthetics and presents a lower risk of toxicity when used in conjunction with sunscreen .

Icaridin exhibits significant biological activity as an insect repellent. Its mechanism involves binding to specific odorant binding proteins in insects, such as Anopheles gambiae, which alters their ability to detect human odors. Studies have shown that icaridin can provide up to 12 hours of protection against ticks when applied at a concentration of 20% . Additionally, it has been noted for its low toxicity profile; oral LD50 values indicate it is practically non-toxic upon dermal exposure and inhalation .

The synthesis of icaridin involves several steps:

- Catalytic Hydrogenation: The process begins with the low-pressure catalytic hydrogenation of 2-pyridineethanol to produce 2-piperidineethanol using nickel as a catalyst.

- Formation of Chloroformate: A reaction between isobutanol and chloroform chloroformate or triphosgene occurs under the catalysis of an organic base to yield sec-butyl alcohol chloroformate.

- Condensation Reaction: Finally, a one-step condensation occurs between sec-butyl alcohol chloroformate and 2-piperidineethanol in an organic solvent to produce crude icaridin, which is then purified to achieve a purity of at least 97% .

Icaridin is primarily used as an insect repellent in various formulations, including sprays and creams intended for direct application on skin or clothing. It has gained popularity due to its effectiveness against multiple insect species while being less irritating compared to traditional repellents like DEET. Furthermore, it is utilized in outdoor products aimed at providing protection against insect-borne diseases such as West Nile virus and Lyme disease .

Research indicates that icaridin interacts with specific proteins in insects that are crucial for olfactory detection. For instance, it binds to the odorant binding protein AgamOBP1 in Anopheles gambiae, affecting how these insects perceive odors associated with humans . Additionally, studies have shown that while it does not strongly activate olfactory receptor neurons in certain mosquito species, it effectively masks attractive odors by reducing their volatility .

Icaridin shares structural similarities with several other compounds used for insect repellent purposes. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| DEET | Widely used; effective but can dissolve plastics; strong odor | |

| Oil of Lemon Eucalyptus | Natural alternative; provides moderate protection; pleasant scent | |

| Permethrin | Used primarily on clothing; neurotoxic to insects but less so to humans | |

| Citronella | Natural oil derived from lemongrass; effective but requires frequent reapplication |

Uniqueness of Icaridin:

- Odorless and Non-Greasy: Unlike DEET, which has a strong odor and can feel greasy on the skin.

- Safety Profile: Considered less toxic when used with sunscreens compared to other repellents.

- Versatile Use: Effective against a broader range of insect species without damaging materials.

The industrial synthesis of icaridin follows a well-established three-step synthetic pathway that has been optimized for large-scale production [2]. The process begins with the catalytic hydrogenation of 2-pyridineethanol, which serves as the key precursor for the piperidine ring system.

Catalytic Hydrogenation Process

The initial step involves the conversion of 2-pyridineethanol to 2-piperidineethanol through catalytic hydrogenation using active nickel as the catalyst [2]. This reduction process operates under low-pressure conditions and represents a critical transformation that establishes the saturated piperidine ring system. The hydrogenation reaction proceeds efficiently with active nickel catalysts, which provide the necessary activity for the selective reduction of the pyridine nitrogen while maintaining the integrity of the ethanol side chain [3].

Nickel-based catalysts have proven particularly effective for this transformation due to their ability to activate hydrogen gas and facilitate the hydrogenation of nitrogen-containing heterocycles [4] [5]. The use of finely divided nickel, similar to Raney nickel preparations, ensures high surface area contact between the catalyst and substrate, leading to improved reaction rates and conversion efficiency [6]. Industrial operations typically employ fixed-bed or slurry reactor configurations that allow for efficient heat and mass transfer during the hydrogenation process [3].

Chloroformate Formation

The second step involves the formation of sec-butyl chloroformate through the reaction of isobutanol with chloroform chloroformate or triphosgene under organic base catalysis [7]. This reaction requires careful control of reaction conditions due to the reactive nature of chloroformate compounds and their sensitivity to moisture. The process typically employs organic bases such as triethylamine or pyridine to facilitate the formation of the chloroformate ester [8].

The selection of appropriate organic bases is crucial for achieving high yields while minimizing side reactions. Research has demonstrated that less basic solvents such as pyridine and quinoline provide superior results compared to more basic triethylamine, as they reduce the likelihood of epimerization and maintain higher stereochemical purity [9]. The chloroformate intermediate must be handled under anhydrous conditions to prevent hydrolysis, which would lead to the formation of carbon dioxide, hydrochloric acid, and sec-butanol [8].

Condensation Reaction

The final synthetic step involves a one-step condensation reaction between sec-butyl chloroformate and 2-piperidineethanol in a specified organic solvent [7]. This condensation reaction forms the carbamate linkage that is characteristic of the icaridin structure. The reaction proceeds under controlled temperature conditions, typically at 65-70°C, to ensure complete conversion while minimizing thermal decomposition [10].

The choice of organic solvent plays a critical role in the success of the condensation reaction. The solvent must provide adequate solubility for both reactants while facilitating efficient heat transfer and product isolation [10]. Following the condensation reaction, the crude icaridin product undergoes rectification through distillation to achieve pharmaceutical-grade purity of 97% or higher .

Stereochemical Control: Challenges in Diastereoisomer Separation

Icaridin presents significant stereochemical complexity due to the presence of two stereocenters in its molecular structure [11]. The compound contains stereogenic centers where the hydroxyethyl chain attaches to the piperidine ring and where the sec-butyl group attaches to the oxygen of the carbamate functionality. This configuration results in four possible diastereoisomers: 1R,2S; 1R,2R; 1S,2R; and 1S,2S [12] [11].

Diastereoisomeric Activity Profiles

Research has demonstrated that the four diastereoisomers of icaridin exhibit significantly different biological activities [12] [13]. The 1R,2S diastereoisomer has been identified as the most active component, showing the highest repellent efficacy in biological assays [12]. Crystal structure studies of the AgamOBP1- icaridin complex revealed that the protein selectively binds the 1R,2S diastereoisomer, providing structural evidence for stereoselective recognition [12].

The relative activities of the diastereoisomers have been quantified through biological testing, with the 1R,2S isomer serving as the reference standard. The 1R,2R diastereoisomer exhibits approximately 22% of the activity of the most active isomer, while the 1S,2R and 1S,2S diastereoisomers demonstrate 18% and 44% relative activity, respectively [13]. These significant differences in biological activity highlight the importance of stereochemical configuration in determining repellent efficacy.

Separation Challenges

The separation of icaridin diastereoisomers presents considerable technical challenges that have limited the development of practical industrial separation methods [14]. The diastereoisomers exhibit very similar physical properties, including boiling points, solubility characteristics, and chromatographic behavior, making conventional separation techniques difficult to implement [14]. Gas chromatographic analysis indicates that the diastereoisomers are not readily separated using standard analytical conditions, requiring specialized chiral separation methods for resolution [14].

Several approaches have been explored for diastereoisomer separation, including chiral high-performance liquid chromatography (HPLC) and crystallization-based methods [15] [16]. Chiral HPLC using columns containing amylose tris(3,5-dimethylphenylcarbamate) as a chiral selector has shown promise for analytical-scale separations [15]. However, the scalability of these methods to industrial production volumes remains challenging due to cost considerations and throughput limitations.

Industrial Approach to Stereochemical Control

Current industrial practice involves the production and marketing of icaridin as a mixture of all four diastereoisomers rather than attempting separation into individual components [14] [11]. This approach is driven by several practical considerations, including the complexity and cost of large-scale diastereoisomer separation, the acceptable biological activity of the mixed preparation, and regulatory approval for the mixture formulation.

The commercial mixture provides adequate repellent efficacy for consumer applications while avoiding the significant technical and economic challenges associated with stereoselective synthesis or post-synthetic resolution [17] [18]. Regulatory agencies have approved icaridin formulations containing the diastereoisomeric mixture, recognizing that the overall biological activity profile meets safety and efficacy requirements for insect repellent applications [19] [20].

Industrial-Scale Manufacturing: Process Optimization and Yield Considerations

Industrial-scale production of icaridin has been optimized to achieve high yields while maintaining product quality and economic viability. Major manufacturers such as Saltigo GmbH, a subsidiary of LANXESS, have developed sophisticated production capabilities that can handle campaign sizes ranging from 100 to 2000 tons annually [3] [21].

Campaign Production Management

Industrial icaridin production typically follows a campaign-based manufacturing approach that allows for efficient utilization of equipment and optimization of production costs [3]. Campaign sizes between 100 and 600 tons have been identified as optimal for maximizing productivity while maintaining operational flexibility [3]. This scale allows manufacturers to achieve economies of scale while retaining the ability to respond to market demand fluctuations.

The campaign production model enables manufacturers to implement "just in time" production principles, aligning manufacturing schedules with customer requirements and raw material availability [3]. This approach helps minimize inventory carrying costs throughout the supply chain while ensuring consistent product quality and delivery reliability.

Process Optimization Strategies

Industrial process optimization for icaridin production focuses on several key areas: catalyst utilization, reaction efficiency, and purification effectiveness [10] [22]. Catalyst systems have been designed for maximum activity and longevity, with regeneration protocols that extend catalyst life and reduce operating costs [3]. The use of continuous reaction systems and automated monitoring helps maintain consistent reaction conditions and product quality.

Temperature control represents a critical optimization parameter, particularly in the condensation reaction step [10]. Industrial systems employ sophisticated heating and cooling systems that provide precise temperature control while maximizing energy efficiency [3]. Reaction monitoring through periodic sampling and analysis ensures that conversion targets are met while preventing over-reaction or product degradation.

Yield Considerations and Quality Control

Industrial icaridin production typically achieves yields exceeding 90-95% across the complete synthetic sequence [23]. These high yields reflect the efficiency of the optimized synthetic pathway and the effectiveness of process control measures. Quality control systems ensure that the final product meets pharmaceutical-grade specifications with purity levels of 97% or higher [10].

The purification process relies primarily on distillation and rectification techniques that are well-suited for large-scale operations . These methods provide effective separation of the desired product from reaction byproducts and impurities while being economically viable for industrial implementation. Advanced analytical methods, including HPLC and GC-MS analysis, provide comprehensive quality assessment throughout the manufacturing process [24] [25].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 208 °C at 1013 hPa

Heavy Atom Count

Density

LogP

Odor

Decomposition

Appearance

Melting Point

< -170 °C

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Pharmacology

Mechanism of Action

DEET, 2-undecanone (2-U), IR3535 and Picaridin are widely used as insect repellents to prevent interactions between humans and many arthropods including mosquitoes. Their molecular action has only recently been studied, yielding seemingly contradictory theories including odorant-dependent inhibitory and odorant-independent excitatory activities on insect olfactory sensory neurons (OSNs) and odorant receptor proteins (ORs). Here we characterize the action of these repellents on two Aedes aegypti ORs, AaOR2 and AaOR8, individually co-expressed with the common co-receptor AaOR7 in Xenopus oocytes; these ORs are respectively activated by the odors indole (AaOR2) and (R)-(-)-1-octen3-ol (AaOR8), odorants used to locate oviposition sites and host animals. In the absence of odorants, DEET activates AaOR2 but not AaOR8, while 2-U activates AaOR8 but not AaOR2; IR3535 and Picaridin do not activate these ORs. In the presence of odors, DEET strongly inhibits AaOR8 but not AaOR2, while 2-U strongly inhibits AaOR2 but not AaOR8; IR3535 and Picaridin strongly inhibit both ORs. These data demonstrate that repellents can act as olfactory agonists or antagonists, thus modulating OR activity, bringing concordance to conflicting models.

Vapor Pressure

VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C

4.43X10-4 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following topical administration on rats at doses of 20 mg/kg, urinary excretion was reported to be the primary route of elimination where 73-88% of the parent compound was recovered in the urine. At doses of 200 mg/kg, 33-40% of the administered dose was excreted in the urine or feces. No data were available on the composition of parent compound and metabolites in the urine of either animals or humans.

In a rat study, dermal application of icaridin at doses of either 20 mg/kg or 200 mg/kg resulted in plasma concentrations ranging from 0.5 μg/ml for males and 0.8-1.6 μg/ml for females in the 20 mg/kg test group, and 4.48 μg/ml in male rats and 1.70 μg/ml and female rats in the 200 mg/kg test group. Icaridin applied to the arms of human volunteers was not found in blood plasma.

There is no available information on the clearance of icaridin.

Picaridin and oxybenzone are two active ingredients found in repellent and sunscreen preparations, respectively. We performed a series of in vitro diffusion studies to evaluate the transmembrane permeation of picaridin and oxybenzone across human epidermis and poly(dimethylsiloxane) (PDMS) membrane. Permeation of picaridin (PCR) and oxybenzone (OBZ) across human epidermis was suppressed when both active ingredients were used concurrently; increasing concentration of the test compounds further reduced the permeation percentage of picaridin and oxybenzone. While permeation characteristics were correlative between human epidermis and PDMS membrane, permeability of PDMS membrane was significantly larger than that of human epidermis. The findings were different from concurrent use of repellent DEET and sunscreen oxybenzone in which a synergistic permeation enhancement was observed. Further comparative studies are therefore needed to understand permeation mechanisms and interactions between picaridin and oxybenzone.

Increased awareness of skin cancer and mosquito-transmitted diseases has increased use of insect repellents and sunscreens. The challenge in setting recommendations for use and reapplication, especially when used concomitantly, lies in finding the balance between applying a durable product effective in withstanding natural and physical factors such as water, sweat, temperature and abrasion, while limiting percutaneous absorption and decreasing risk of potential dermal and systemic toxicity. Inorganic sunscreens show no or little percutaneous absorption or toxic effects in comparison to organic sunscreens, which show varying levels of dermal penetration and cutaneous adverse effects. An alternative to N,N-diethyl-m-toluamide (DEET), the traditional gold standard compound in insect repellents, picaridin appears as efficacious, has lower risk of toxicity, and when used simultaneously with sunscreen may decrease percutaneous absorption of both compounds. Conversely, combined use of DEET and sunscreen results in significantly higher absorption of both compounds. It is important to increase consumer awareness of "washing in" of various compounds leading to increased risk of toxicity, as well as differences in reapplication need due to "washing off" caused by water, sweat and abrasion. Although much remains to be studied, to maximize efficacy and decrease toxicity, contemporary research tools, including dermatopharmokinetics, should aid these prospective advances.

The skin of 6 male human volunteers/group was exposed to 15.0 or 14.7 mg/person (37 uCi/person) of 14C-KBR 3023 (undiluted) or as a preparation in ethanol (15% (w/w). The subjects were exposed to the test material for 8 hours under a non-occlusive protective wrap. At the end of the treatment period, the treated area was swabbed with isopropyl alcohol and rinsed with the alcohol. The swabs and alcohol were saved for further analysis. Tape stripping in the proximity of the dosing site was performed at 1, 23 and 45 hours post-exposure. Blood samples were drawn at 0, 2, 4, 6, 8, 10, 12, 16, 24, 36, 48, 72 and 120 hours post-application from both the ipsilateral and contralateral arms. Urine was collected prior to dosing and in the following intervals: 0 to 4, 4 to 8, 8 to 12, 12 to 24, 24 to 36, 36 to 48, 48 to 60, 60 to 72, 72 to 84, 84 to 96, 96 to 108, 108 to 120, and 120 to 128 hours post-application. Feces were collected throughout the 128 hour collection period. Most of the applied dose was recovered in the rinsate and on the swabs, protective covering and duoderm at the end of the exposure period, 94.16% and 95.23% of the test material in ethanol and the undiluted test material, respectively. Radiolabel was recovered in the urine of the test subjects (mean values: 3.76% (range: 2.20 to 7.00%) and 1.66% (range: 0.70 to 2.29%) of the applied dose for the solution and undiluted material, respectively). Ninety three to 94% of the label was recovered in the 1st 24 hours. Recovery of radiolabelled compound from the plasma was negligible. Absorption of the radiolabelled compound through the skin was quite limited under the conditions of the study. The use of a vehicle (ethanol) seemed to enhance its absorption.

... The skin of a total of 5 rats/sex was treated daily for 2 weeks with 20 mg/kg of unlabeled KBR 3023 technical (purity: 99.1%), followed by exposure to a single dose of 20 mg/kg of the radiolabeled test material for 7 days. /In a second test/ the skin of a total of 5 rats/sex was exposed to a single dose of 200 mg/kg of the radiolabeled test material for 7 days. ... The primary route of excretion was the urine (73 to 88% of the absorbed dose). Pretreatment did not appear to affect the excretion profile. For the 200 mg/kg dermal treatment, the mean percentages of the administered dose which were recovered in the urine and feces ranged between 33 and 40% for the males and females, respectively. The radioactivity recovered in the urine represented 78 and 91% of the total for males and females, respectively.

Metabolism Metabolites

Analysis of the metabolites revealed that the predominant modifications of the parent compound were phase 1 reactions in which the piperidine ring or the 2-methylpropyl sidechain was hydroxylated or the hydroxyethyl sidechain was oxidized to the carbonyl moiety. Phase 2 conjugation reactions with glucuronide, linoleic or oleic acid constituted a very minor fraction of the recovered metabolites.

Wikipedia

Phenibut

Biological Half Life

Five rats/sex were dosed iv in the femoral vein with a single dose of 20 mg/kg of the test material. The test material was prepared in physiological saline. ... The 1st , 2nd and 3rd elimination half-lives were 0.9, 5.2 and 45.5 hours for the males and 0.7, 2.8 and 73.0 hours for the females.

... The skin of a total of 5 rats/sex was exposed to a single dose of 20 mg/kg of the radiolabeled test material for 7 days. ... Only 1st elimination half-lives were determined for the low dose dermal studies. These half-lives were 35.7 ... hours for the males and 23.9 ... hours for the females.

... The skin of a total of 5 rats/sex was treated daily for 2 weeks with 20 mg/kg of unlabeled KBR 3023 technical (purity: 99.1%), followed by exposure to a single dose of 20 mg/kg of the radiolabeled test material for 7 days. ... For the high dose dermal treatments, the 1st elimination half-lives were 10.9 and 9.1 hours for the males and females, respectively. The 2nd half-lives were 144 and 105 hours, respectively.

Methods of Manufacturing

Storage Conditions

Interactions

Increased awareness of skin cancer and mosquito-transmitted diseases has increased use of insect repellents and sunscreens. The challenge in setting recommendations for use and reapplication, especially when used concomitantly, lies in finding the balance between applying a durable product effective in withstanding natural and physical factors such as water, sweat, temperature and abrasion, while limiting percutaneous absorption and decreasing risk of potential dermal and systemic toxicity. Inorganic sunscreens show no or little percutaneous absorption or toxic effects in comparison to organic sunscreens, which show varying levels of dermal penetration and cutaneous adverse effects. An alternative to N,N-diethyl-m-toluamide (DEET), the traditional gold standard compound in insect repellents, picaridin appears as efficacious, has lower risk of toxicity, and when used simultaneously with sunscreen may decrease percutaneous absorption of both compounds. Conversely, combined use of DEET and sunscreen results in significantly higher absorption of both compounds. It is important to increase consumer awareness of "washing in" of various compounds leading to increased risk of toxicity, as well as differences in reapplication need due to "washing off" caused by water, sweat and abrasion. Although much remains to be studied, to maximize efficacy and decrease toxicity, contemporary research tools, including dermatopharmokinetics, should aid these prospective advances.

Dates

2: Abdel-Ghaffar F, Al-Quraishy S, Mehlhorn H. Length of tick repellency depends on formulation of the repellent compound (icaridin = Saltidin®): tests on Ixodes persulcatus and Ixodes ricinus placed on hands and clothes. Parasitol Res. 2015 Aug;114(8):3041-5. doi: 10.1007/s00436-015-4506-z. Epub 2015 May 9. PubMed PMID: 25952705.

3: Büchel K, Bendin J, Gharbi A, Rahlenbeck S, Dautel H. Repellent efficacy of DEET, Icaridin, and EBAAP against Ixodes ricinus and Ixodes scapularis nymphs (Acari, Ixodidae). Ticks Tick Borne Dis. 2015 Jun;6(4):494-8. doi: 10.1016/j.ttbdis.2015.03.019. Epub 2015 Apr 30. PubMed PMID: 25936273.